molecular formula C12H12N2O3S B5717815 methyl {[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate

methyl {[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate

Cat. No. B5717815
M. Wt: 264.30 g/mol
InChI Key: PGPHNXFIKPEPEY-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the methyl ester group could undergo hydrolysis to form a carboxylic acid and methanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester and thioether groups could affect its solubility, while the oxadiazole ring could influence its stability and reactivity .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. For example, if it exhibits useful biological activity, it could be further developed and studied as a potential therapeutic agent .

properties

IUPAC Name

methyl 2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-8-5-3-4-6-9(8)11-13-14-12(17-11)18-7-10(15)16-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPHNXFIKPEPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate

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